1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
81597-72-0 |
|---|---|
Molecular Formula |
C8H10BrNO2S2 |
Molecular Weight |
296.2 g/mol |
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonylpyrrolidine |
InChI |
InChI=1S/C8H10BrNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2 |
InChI Key |
OVESWFWTRKMHDA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Exploration of Biological Activities and Molecular Mechanisms of 1 5 Bromo 2 Thienyl Sulfonyl Pyrrolidine Derivatives
Enzymatic Inhibition Profiles and Targeted Molecular Interactions
The interaction of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine derivatives with several key enzymes has been a subject of scientific investigation. These studies reveal a pattern of selective inhibition and provide insights into the structure-activity relationships that govern these interactions.
Inhibition of Matrix Metalloproteinase (MMP-2) and Aminopeptidase N (AP-N)
Research into a series of sulfonyl pyrrolidine (B122466) derivatives has demonstrated their potential as selective inhibitors of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in the degradation of the extracellular matrix. nih.govresearchgate.net In a comparative study, these pyrrolidine derivatives were assayed for their inhibitory effects on both MMP-2 and Aminopeptidase N (AP-N). The findings indicated a high degree of selectivity, with the compounds showing significantly more potent inhibition of MMP-2 compared to AP-N. nih.govnih.gov
Certain hydroxamate derivatives within this class of compounds were found to be as potent or even more potent than the control inhibitor, LY52. nih.gov Molecular modeling through FlexX docking was employed to understand the structural basis for this selectivity. The docking studies suggested that the differential potency between MMP-2 and AP-N could be attributed to specific binding interactions within the active sites of the enzymes. nih.gov The structure-activity relationship (SAR) analysis highlighted that the nature of the substituents on the pyrrolidine ring plays a crucial role in the observed inhibitory activity.
Table 1: Inhibitory Activity of Selected Sulfonyl Pyrrolidine Derivatives against MMP-2
| Compound | MMP-2 IC₅₀ (µM) | Reference |
| 4c | Potent Inhibitor | nih.gov |
| 4j | Potent Inhibitor | nih.gov |
| 5a | Potent Inhibitor | nih.gov |
| 5b | Potent Inhibitor | nih.gov |
| 8a | Potent Inhibitor | nih.gov |
| 8b | Potent Inhibitor | nih.gov |
| 8c | Potent Inhibitor | nih.gov |
| LY52 (Control) | Standard | nih.govnih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Studies
Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target, particularly in the context of metabolic diseases. nih.gov The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn helps regulate blood glucose levels. nih.govmdpi.com While direct studies on this compound are not prevalent in the available literature, the structural components of this scaffold are relevant to DPP-IV inhibition.
The pyrrolidine moiety, a key feature of the title compound, is also present in several known DPP-IV inhibitors. mdpi.com Research has shown that replacing other heterocyclic ring systems, such as piperazine, with a pyrrolidine ring can lead to potent inhibitory activity. oatext.com For instance, teneligliptin, a marketed DPP-IV inhibitor, features a pyrrolidine ring in its structure. nih.gov The design of novel DPP-IV inhibitors has often incorporated piperidine (B6355638) and pyrrolidine heterocyclic systems to study their interaction with the enzyme's active site. oatext.com Molecular docking studies of various inhibitors have highlighted key interactions with amino acid residues in the S1 and S2 pockets of the DPP-IV enzyme, such as Glu205, Glu206, and Phe357. oatext.com
Carbonic Anhydrase (CA) Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. core.ac.uknih.gov Aromatic and heterocyclic sulfonamides are a well-established class of carbonic anhydrase inhibitors. core.ac.uknih.gov The inhibitory activity of these compounds is generally attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site.
Studies on thienyl-substituted benzenesulfonamides have demonstrated their efficacy as inhibitors of human carbonic anhydrase isoforms, particularly hCA I and hCA II. core.ac.uknih.gov For example, a series of new thienyl-substituted pyrazoline benzenesulfonamides showed inhibition constants (Ki) in the nanomolar range against these isoforms. core.ac.uknih.gov This indicates that the thiophene (B33073) ring, a key component of this compound, is compatible with potent CA inhibition. The structure-activity relationship of these compounds suggests that the substitution pattern on the heterocyclic ring can influence the inhibitory potency and selectivity against different CA isozymes. mdpi.com
Table 2: Inhibition Constants (Ki) of Thienyl-Substituted Pyrazoline Benzenesulfonamides against hCA I and hCA II
| Compound Series | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| Thienyl-substituted pyrazolines | 232.16 - 637.70 | 342.07 - 455.80 | core.ac.uknih.gov |
| Acetazolamide (Standard) | Reference Inhibitor | Reference Inhibitor | core.ac.uknih.gov |
Cholinesterase (AChE and BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. nih.gov While direct evidence for the cholinesterase inhibitory activity of this compound derivatives is limited in the reviewed literature, the broader class of sulfonamides has been investigated for this purpose. nih.gov
Research into various heterocyclic sulfonamide derivatives has shown that they can exhibit inhibitory activity against both AChE and BChE. nih.gov For instance, some novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines have shown potent inhibition of these enzymes. nih.gov The structure-activity relationship studies in this area often point to the importance of the heterocyclic core and the nature of its substituents in determining the inhibitory potency and selectivity. nih.gov
Receptor Ligand Binding and Modulation Studies
The interaction of this compound derivatives with receptor systems, particularly those in the central nervous system, has been an area of significant interest.
Serotonin (B10506) Receptor System Interactions (e.g., 5-HT₆, 5-HT₇ Antagonism)
The serotonin 5-HT₆ and 5-HT₇ receptors are G-protein coupled receptors that are primarily expressed in the brain and have been identified as promising targets for the treatment of cognitive and neuropsychiatric disorders. frontiersin.orgebi.ac.uk The N-arylsulfonylindole scaffold is a well-known pharmacophore for 5-HT₆ receptor antagonists. nih.govnih.gov This structural motif shares similarities with this compound, suggesting a potential for interaction with this receptor.
Studies on extended N-arylsulfonylindole derivatives have identified compounds with high binding affinity and antagonist profiles at the 5-HT₆ receptor. nih.gov These findings underscore the importance of the arylsulfonyl group for potent 5-HT₆ receptor antagonism. The blockade of 5-HT₆ receptors has been shown to modulate cholinergic and glutamatergic neurotransmission, which is thought to underlie the pro-cognitive effects observed in preclinical models. frontiersin.orgnih.gov
The 5-HT₇ receptor has also been investigated as a target for various chemical scaffolds. Antagonists of the 5-HT₇ receptor have shown potential in preclinical models of learning and memory. nih.gov While direct binding data for this compound derivatives at the 5-HT₇ receptor is not available in the reviewed literature, the general structural features of arylsulfonamide-containing compounds make this an area of potential interest for future research.
Table 3: Binding Affinity of Selected N-Arylsulfonylindole Derivatives at the 5-HT₆ Receptor
| Compound | 5-HT₆ Receptor pKi | 5-HT₆ Receptor Antagonist IC₅₀ (nM) | Reference |
| 4b | 7.87 | - | nih.gov |
| 4g | 7.73 | - | nih.gov |
| 4j | 7.83 | 32 | nih.gov |
Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism
The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel that is implicated in pain perception and neurogenic inflammation. It is activated by a variety of external irritants and endogenous compounds generated during tissue injury. Consequently, antagonists of the TRPA1 channel are being investigated as potential therapeutic agents for pain relief.
Within this area of research, derivatives of this compound have been identified as antagonists of the TRPA1 channel. A series of α-aryl pyrrolidine sulfonamides were developed from a high-throughput screening (HTS) hit. Through strategic compound design informed by metabolite identification and physicochemical properties, researchers were able to develop compounds that retained TRPA1 potency while demonstrating stability in liver microsomes. These α-aryl pyrrolidine sulfonamides are considered valuable starting points for further optimization in the development of novel pain therapeutics.
Antimicrobial and Antiparasitic Efficacy
Derivatives of the pyrrolidine scaffold have shown significant potential as antibacterial agents. Specifically, certain 1β-methyl-2-(pyrrolidin-3-ylthio)carbapenems featuring aminopropyl and aminopropenyl substituents at the 5-position of the pyrrolidine ring have demonstrated potent in vitro and in vivo antibacterial activity. This activity was observed against both Gram-positive and Gram-negative bacteria, including the often-resistant pathogen Pseudomonas aeruginosa. The structural differences between Gram-positive and Gram-negative bacteria, particularly the outer membrane of Gram-negative organisms, can restrict the diffusion of hydrophobic compounds, posing a challenge for antibacterial agents. The effectiveness of these pyrrolidine derivatives against both types suggests a broad spectrum of activity. The combination of a pyrrolidine substituent with halogens, such as bromine, has also been noted for its contribution to the inhibitory efficacy of compounds against microbes.
Table 1: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Bacteria | Observed Activity | Reference |
| 5-aminopropyl and 5-aminopropenyl pyrrolidine-3-ylthio carbapenems | Gram-positive and Gram-negative bacteria (including P. aeruginosa) | Potent in vitro and in vivo antibacterial activity |
The pyrrolidine core is a feature of various natural products, and its derivatives have been explored for antifungal properties. While tetramic acids, which contain a 2,4-pyrrolidinedione ring, are well-known for their antimicrobial activities, compounds with a 2,3-pyrrolidinedione skeleton have been less investigated. Recent research into substituted 2,3-pyrrolidinedione analogues has yielded promising results. One particular derivative demonstrated significant antifungal activity against the pathogenic yeast Candida albicans, with efficacy comparable to that of chlorhexidine, a widely used antiseptic in oral healthcare. This highlights the potential of developing pyrrolidine-based compounds into effective antifungal agents.
Table 2: Antifungal Activity of a 2,3-Pyrrolidinedione Derivative
| Compound Class | Fungal Pathogen | Observed Activity | Reference |
| Substituted 2,3-pyrrolidinedione | Candida albicans | Significant antimicrobial activity, comparable to chlorhexidine |
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new drugs with novel mechanisms of action to combat drug-resistant strains of Mycobacterium tuberculosis. While various heterocyclic compounds are being actively investigated for their antitubercular potential, specific research detailing the activity of this compound or its direct derivatives against Mycobacterium tuberculosis is not extensively documented in publicly available literature. The current focus of published research appears to be on other classes of compounds, such as pyrazolylpyrimidinones and dihydropyrido-pyrimidine-diones, as novel anti-TB agents.
Parasitic worm infections affect billions of people globally, and the need for new, effective anthelmintic agents is urgent due to the limited efficacy of current treatments. While research into novel anthelmintics is ongoing, with some studies focusing on metallodrugs and other complex molecules, there is a lack of specific published studies on the anthelmintic potential of this compound and its derivatives against parasitic organisms.
The emergence of drug-resistant strains of Plasmodium parasites, the causative agents of malaria, drives the continuous search for new antimalarial drugs. Research efforts have explored various chemical scaffolds, including 1,2,4-triazolo[4,3-a]pyrazines and pyrroloquinazolinediamines, for their activity against Plasmodium falciparum. However, specific investigations into the antimalarial activity of this compound and its related derivatives have not been prominently reported in the scientific literature based on the conducted searches.
Investigations into Anti-inflammatory and Antiproliferative Effects
Modulation of Inflammatory Pathways
No studies were identified that investigated the effects of this compound on inflammatory pathways.
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HT-29, SH-SY5Y)
No research data is available regarding the antiproliferative effects of this compound on HT-29, SH-SY5Y, or any other human cancer cell lines.
Antioxidant Activity Assessment
There are no published assessments of the antioxidant activity of this compound.
Structure Activity Relationship Sar and Advanced Computational Studies for Rational Design
Delineation of Structure-Activity Relationships
SAR studies involve systematically modifying different parts of a lead compound to determine which chemical groups and structural features are essential for its biological effects. For the 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine scaffold, this involves dissecting the molecule into its three primary components: the pyrrolidine (B122466) ring, the bromo-thienyl moiety, and the sulfonyl linker.
The pyrrolidine ring is a versatile scaffold in drug discovery, and its biological activity can be significantly modulated by the nature and position of various substituents. nih.gov
N-1 Position: The nitrogen atom of the pyrrolidine ring is a key point for substitution. Due to its nucleophilicity, this position is frequently modified to alter a compound's physicochemical properties, such as polarity, lipophilicity, and basicity. nih.gov For many pyrrolidine-based compounds, N-aryl substitution is a common strategy to introduce larger, often hydrophobic, groups that can engage in specific interactions with a target protein. nih.gov The sulfonyl group attached at the N-1 position of this compound makes the nitrogen non-basic and serves as a critical linker to the thiophene (B33073) ring.
C-2 and C-5 Positions: Substituents at the C-2 and C-5 positions, adjacent to the nitrogen, can influence the molecule's steric profile and may directly interact with binding site residues. The introduction of substituents at these positions can also impact the basicity of the pyrrolidine nitrogen, although in this specific compound, the sulfonamide nature of the nitrogen mitigates this effect. nih.gov
C-3 and C-4 Positions: Modifications at the C-3 and C-4 positions are known to affect the puckering of the pyrrolidine ring. nih.gov This conformational constraint can be critical for orienting other parts of the molecule optimally within a target's binding pocket. The stereochemistry (cis or trans) of substituents at these positions can lead to significant differences in biological activity, highlighting the importance of a precise three-dimensional arrangement for effective ligand-receptor interaction. mdpi.comnih.gov
The following table summarizes the general impact of substitutions on the pyrrolidine ring based on findings from analogous compounds.
| Position | General Impact of Substitution | Potential Effect on Activity |
|---|---|---|
| N-1 (Nitrogen) | Modulates polarity, lipophilicity, and hydrogen bonding capacity. nih.gov | Critical for linking to the pharmacophore; nature of the substituent dictates major interactions. |
| C-2 / C-5 | Influences steric interactions and can affect ring conformation. | Can provide additional binding contacts or cause steric hindrance, thus increasing or decreasing potency. nih.gov |
| C-3 / C-4 | Affects ring puckering and the spatial orientation of other substituents. nih.gov | Can lock the molecule into a bioactive conformation, improving binding affinity. mdpi.com |
The 5-bromo-2-thienyl moiety is a critical pharmacophoric element. Both the thiophene ring and the bromine atom play distinct and significant roles in molecular recognition and biological activity.
Thiophene Ring: The thiophene ring is a well-established bioisostere for the phenyl ring in medicinal chemistry. nih.govnih.govdigitellinc.com Its inclusion can enhance physicochemical properties and metabolic stability. nih.gov The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, providing additional interaction points with a biological target. nih.gov Furthermore, the thiophene scaffold is a key component in numerous FDA-approved drugs, highlighting its importance as a "privileged" structure in drug design. nih.govresearchgate.net Its electronic properties and ability to participate in π-π stacking interactions are often crucial for binding affinity. rsc.org
Bromo-Substituent: The bromine atom at the 5-position of the thiophene ring significantly influences the molecule's properties. The introduction of a halogen like bromine can increase lipophilicity, which may enhance membrane permeability. ump.edu.pl More importantly, bromine can participate in halogen bonding, a directional, non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a nearby Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein. ump.edu.plump.edu.plsemanticscholar.org This type of interaction can substantially contribute to binding affinity and selectivity. nih.gov The presence of bromine can also favorably affect a drug's metabolic profile and duration of action. ump.edu.pltethyschemical.com
Rigidity and Orientation: The sulfonamide linker is relatively rigid and adopts a tetrahedral geometry around the sulfur atom. This structural feature constrains the rotational freedom between the pyrrolidine and thiophene rings, forcing them into a more defined spatial arrangement. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. These can form crucial interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site, anchoring the ligand in place. nih.gov
Flexibility: While generally rigid, some rotational freedom exists around the S-N and S-C bonds. The degree to which the linker can flex and adopt different conformations can be critical for fitting into a specific binding pocket. nih.gov Computational studies on similar aryl linkers show that even subtle changes in linker length or composition can significantly impact the ability of the tethered aromatic groups to achieve an optimal binding conformation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, a QSAR model could be developed to predict the activity of newly designed molecules before their synthesis, thus prioritizing the most promising candidates.
The development of a robust QSAR model involves several steps:
Data Set Preparation: A series of analogs with varying substituents on the pyrrolidine and thiophene rings would be synthesized and their biological activities measured.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Describe atomic connectivity and molecular shape. medwinpublishers.com
Electronic descriptors: Characterize the electronic properties, such as partial charges and dipole moments.
Steric descriptors: Relate to the volume and bulk of the molecule or its substituents.
Hydrophobic descriptors: Quantify the lipophilicity of the molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build an equation that relates the descriptors to the observed biological activity. medwinpublishers.comresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
For sulfonamide derivatives, QSAR studies have successfully identified key descriptors that influence their biological activities, providing theoretical guidance for the design of more potent compounds. benthamdirect.comqub.ac.ukresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition
To understand how this compound interacts with its biological target at an atomic level, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These computational methods provide insights into the binding process, stability of the complex, and the key interactions that drive recognition.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the active site. A scoring function is used to rank the different binding poses based on their predicted binding affinity. tandfonline.com Docking studies on thiophene sulfonamide derivatives have revealed their potential binding interactions, often highlighting the role of the sulfonamide and thiophene moieties in anchoring the molecule within the active site. researchgate.netnih.govnih.gov Such studies can identify key interactions, including:
Hydrogen bonds between the sulfonyl oxygens and protein backbone or side-chain donors.
Halogen bonds involving the bromine atom. nih.gov
Hydrophobic and π-π stacking interactions involving the thiophene and pyrrolidine rings.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior and stability of the predicted protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the ligand and protein move and interact. nih.govgithub.ioresearcher.life This method can confirm the stability of the interactions identified by docking, reveal the role of water molecules in the binding site, and provide insights into conformational changes that may occur upon ligand binding. nih.gov
Identification of Pharmacophore Features
Pharmacophore modeling is essential for identifying the key molecular features responsible for a compound's interaction with a biological target. For this compound, the key pharmacophoric features are hypothesized to be:
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are prominent hydrogen bond acceptors.
Hydrophobic/Aromatic Center: The bromothiophene ring serves as a significant hydrophobic and aromatic feature.
Halogen Bond Donor: The bromine atom on the thiophene ring can act as a halogen bond donor, a specific type of non-covalent interaction.
These features are crucial for the molecule's putative binding to a target protein, and their spatial arrangement dictates the compound's potential efficacy and selectivity.
| Feature | Location | Role in Binding |
| Hydrogen Bond Acceptor | Sulfonyl Oxygen Atoms | Forms hydrogen bonds with donor groups in the target's active site. |
| Hydrophobic/Aromatic Center | Bromothiophene Ring | Engages in hydrophobic and π-stacking interactions. |
| Halogen Bond Donor | Bromine Atom | Participates in halogen bonding with electron-rich atoms. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic properties that govern the reactivity and stability of this compound.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. science.govnih.gov For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional conformation of the molecule. mdpi.com This process of geometry optimization provides precise bond lengths, bond angles, and dihedral angles. The resulting low-energy conformation is critical for understanding how the molecule will fit into a biological target.
Optimized Geometrical Parameters (Calculated)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | S-O1 | ~1.43 Å |
| Bond Length | S-O2 | ~1.43 Å |
| Bond Length | S-C(Thiophene) | ~1.77 Å |
| Bond Length | S-N(Pyrrolidine) | ~1.63 Å |
| Bond Angle | O1-S-O2 | ~119.5° |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP analysis reveals:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites prone to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the pyrrolidine ring and the thiophene ring, suggesting these areas are susceptible to nucleophilic attack.
Neutral Potential (Green): Predominantly found on the carbon framework.
This charge distribution is fundamental to the molecule's intermolecular interactions and recognition by a biological target. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net
For this compound, the FMO analysis shows:
HOMO: Primarily localized on the electron-rich bromothiophene ring, indicating this is the site most likely to donate electrons in a reaction.
LUMO: Mainly distributed over the sulfonyl group, suggesting this is the region most likely to accept electrons.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
FMO Properties (Calculated)
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.8 | Bromothiophene Ring |
| LUMO | -1.5 | Sulfonyl Group |
Computational methods can be employed to predict the stereoselectivity of synthetic reactions leading to chiral molecules. While this compound itself is not chiral, derivatives or precursors in its synthesis may be. DFT calculations can model the transition states of different reaction pathways to determine which stereoisomer is energetically favored. By calculating the activation energies for the formation of different stereoisomers, the most likely product can be predicted, guiding synthetic efforts toward the desired compound.
Future Perspectives and Emerging Research Directions in Sulfonylpyrrolidine Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
There is a significant push towards developing environmentally friendly synthetic routes for chemical compounds. Methodologies such as ultrasound-promoted synthesis and the use of eco-friendly catalysts like heteropolyacids are being explored for related structures like N-sulfonyl pyrrolidine-2,5-diones. These approaches aim to reduce reaction times, minimize hazardous waste, and improve yields. However, specific studies applying these green chemistry principles to the synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]pyrrolidine have not been reported. The potential for enzymatic synthesis or flow chemistry applications for this compound remains a theoretical possibility pending future research.
Identification of Novel Biological Targets and Polypharmacology Approaches
The pyrrolidine (B122466) scaffold is a versatile feature in many biologically active compounds, recognized for its ability to explore three-dimensional pharmacophore space. nih.govnih.gov The general strategy of polypharmacology, which involves designing single molecules to interact with multiple targets, is a growing trend for treating complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com While derivatives of 2-aminothiazole sulfonamides have been investigated for various biological activities, nih.govnih.gov there is no available data identifying the specific biological targets of this compound or its potential as a multi-target-directed ligand.
Advanced In Silico Screening and De Novo Drug Design Methodologies
Computational tools are increasingly vital in modern drug discovery. In silico screening allows for the rapid assessment of large compound libraries against biological targets, while de novo design aims to create entirely new molecules with desired properties. nih.govresearchgate.net Molecular docking and DFT (Density Functional Theory) studies have been applied to other pyrrolidine-dione derivatives to predict their binding interactions and pharmacological characteristics. tandfonline.com However, no published studies were found that feature this compound in virtual screening campaigns or as a result of a de novo design process for a specific therapeutic target.
Integration with Chemical Biology and Proteomics for Target Validation
Validating the molecular target of a bioactive compound is a critical step in drug discovery. nih.gov Modern approaches integrate chemical biology and proteomics to identify how a small molecule interacts within a complex biological system. Techniques like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) are used for label-free target identification. youtube.com Sulfonyl fluoride probes, which are structurally related to sulfonamides, are used in chemical proteomics to covalently label and identify novel protein targets, including functional tyrosine, lysine, and serine residues. rsc.orgnih.govresearchgate.net At present, this compound has not been developed or utilized as a chemical probe in such proteomics or target validation studies.
Development of Next-Generation Chemical Probes and Lead Compounds
A lead compound is a chemical starting point for drug optimization. youtube.com The development of next-generation chemical probes and lead compounds often involves iterative cycles of synthesis and biological testing to improve potency and selectivity. The sulfonyl fluoride moiety, for example, has been incorporated into molecules to create potent and selective chemical probes to advance the discovery of modulators for targets like cereblon. nih.govrsc.org While this compound contains the core sulfonylpyrrolidine scaffold, there is no evidence in the current scientific literature of its selection as a lead compound or its further development into a specialized chemical probe for any biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
